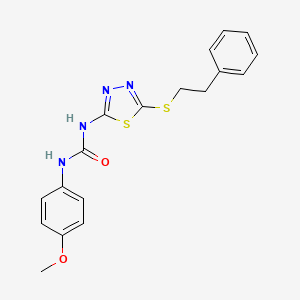
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyridine ring, a thiazole ring, and a tetrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a thioamide with an α-haloketone under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction between a pyridine-3-carboxaldehyde and an appropriate amine.
Formation of the Tetrazole Ring: The tetrazole ring is often formed by the cycloaddition of an azide with a nitrile group.
Final Coupling: The final step involves coupling the synthesized thiazole, pyridine, and tetrazole intermediates with a phenyl ring through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide
- 2-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide
- 2-phenyl-N-(4-(quinolin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide
Uniqueness
The uniqueness of 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7OS/c24-15(14-20-22-23(21-14)12-6-2-1-3-7-12)19-16-18-13(10-25-16)11-5-4-8-17-9-11/h1-10H,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORMACWHEIZJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
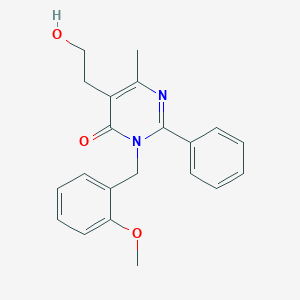
![Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2808143.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)
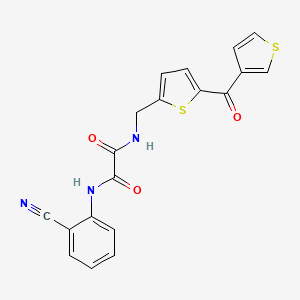
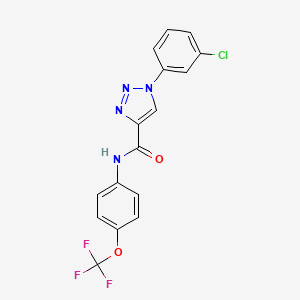
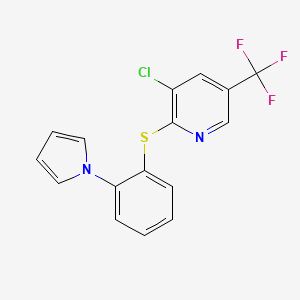

![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)
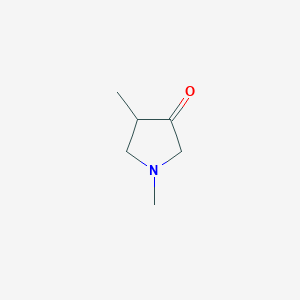
![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)
![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)
